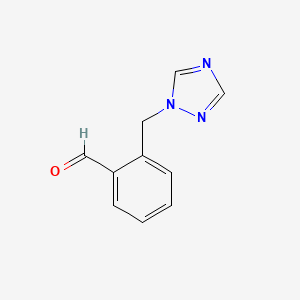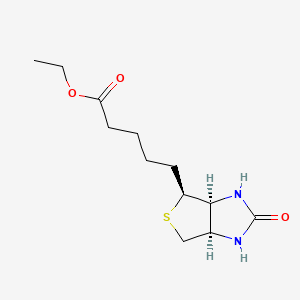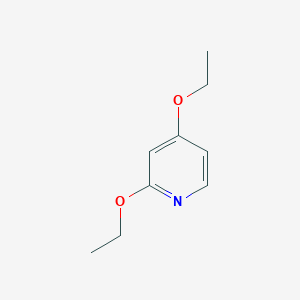
2-(1H-1,2,4-トリアゾール-1-イルメチル)ベンズアルデヒド
概要
説明
“2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.20 . It is used in various scientific research and has been mentioned in several peer-reviewed papers .
Synthesis Analysis
The synthesis of “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” and similar compounds has been reported in the literature . For instance, a series of 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” can be represented by the SMILES string and InChI key . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” include a molecular weight of 187.20 . More specific properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved documents.科学的研究の応用
抗がん剤
1,2,4-トリアゾール誘導体、特に「2-(1H-1,2,4-トリアゾール-1-イルメチル)ベンズアルデヒド」に関連する誘導体は、抗がん剤としての可能性が研究されています . これらの誘導体から合成された化合物は、MCF-7、HeLa、A549など、さまざまなヒトがん細胞株に対して有望な細胞毒性を示しました . これらの化合物の安全性も評価されており、正常細胞とがん細胞に対して適切な選択性を示しています .
合成方法
1,2,4-トリアゾール誘導体、特に「2-(1H-1,2,4-トリアゾール-1-イルメチル)ベンズアルデヒド」の合成は、研究の焦点となっています . 関連化合物である2-(3-メチル-1H-1,2,4-トリアゾール-1-イル)酢酸の合成のための効率的で持続可能な方法が、連続フロー条件下で開発されました . この方法は、原子効率が高く、選択性が高く、環境に優しいものです .
創薬
1,2,4-トリアゾール化合物、特に「2-(1H-1,2,4-トリアゾール-1-イルメチル)ベンズアルデヒド」は、創薬において幅広い用途が見出されています . これらの化合物は、さまざまな標的に水素結合を形成することができ、これにより化合物の薬物動態、薬理学的特性、および毒性学的特性が改善されます .
有機合成
1,2,4-トリアゾール化合物は、有機合成において重要です . これらは、より複雑な有機化合物の合成におけるビルディングブロックとして使用できます .
高分子化学
1,2,4-トリアゾール化合物は、高分子化学において用途があります . これらは、特定の特性を持つポリマーの合成に使用できます .
超分子化学
1,2,4-トリアゾール化合物は、超分子化学で使用されます . これらは、特定の特性を持つ超分子構造を作成するために使用できます .
生体共役
1,2,4-トリアゾール化合物は、生体共役で使用されます . これらは、生物学的分子を他の物質に結合させるために使用できます .
蛍光イメージング
1,2,4-トリアゾール化合物は、蛍光イメージングで使用されます . これらは、生物学的構造のイメージングのための蛍光プローブを作成するために使用できます .
Safety and Hazards
The safety data sheet for “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
The future directions for “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” and similar compounds involve their potential use as anticancer agents . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds .
作用機序
Target of Action
Related compounds, such as 1,2,4-triazole benzoic acid hybrids, have been studied for their inhibitory activities against cancer cell lines .
Mode of Action
It’s worth noting that related compounds have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Result of Action
Related compounds have demonstrated cytotoxic effects towards cancer cells, with some showing very weak cytotoxic effects towards normal cells .
生化学分析
Biochemical Properties
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function .
Transport and Distribution
The transport and distribution of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and function .
Subcellular Localization
The subcellular localization of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-6-10-4-2-1-3-9(10)5-13-8-11-7-12-13/h1-4,6-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXZXSFDTOZFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594570 | |
| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-62-3 | |
| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B1627474.png)



![[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid](/img/structure/B1627479.png)

![4-[(4-Anilino-5-bromopyrimidin-2-yl)amino]benzoic acid](/img/structure/B1627481.png)


![3-[(2-Hydroxyethoxy)carbonyl]benzoate](/img/structure/B1627485.png)



